Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine is a complex organic compound characterized by its unique molecular structure and biological significance. It is classified under the category of glycosylated compounds, specifically as a derivative of lactosamine, which is a disaccharide composed of galactose and glucose. The compound has garnered attention due to its potential applications in biochemistry and medicinal chemistry.
Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine falls within the broader classification of carbohydrates and glycosides. It is specifically noted for its functional groups, including amino and hydroxyl groups, which contribute to its reactivity and interaction with biological systems.
The synthesis of Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine involves several steps that typically include the protection of functional groups, glycosylation reactions, and deprotection processes to yield the final product.
The synthesis process can vary based on the specific functionalization required for the target compound .
The molecular structure of Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine can be represented using various chemical notations:
OC[C@H]1O[C@@H](O[C@@H]2[C@@H](CO)O[C@@H](NCc3ccccc3)[C@H](NCc4ccccc4)[C@H]2O)[C@H](O)[C@@H](O)[C@H]1O
InChI=1S/C26H36N2O9/c27-22(19(31)30)15(14(29)28)20(32)25(34)24(33)18(12-23)21(35)17(11-13)16(26)5/h11,14-15,18,20,22,24,29-32H,12-13,27H2,(H,28,34)(H,29,30)(H,31,32)
The structure consists of multiple chiral centers contributing to its stereochemistry, which plays a crucial role in its biological activity.
The accurate mass of the compound is approximately 520.242 Da . The presence of amino and hydroxyl groups in its structure suggests potential sites for further chemical modification.
Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine can participate in various chemical reactions typical of amines and alcohols:
These reactions can be utilized to modify the compound for specific applications or to study its reactivity .
The reaction conditions such as temperature, solvent choice, and catalysts can significantly influence the yield and selectivity of these reactions.
Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine's mechanism of action primarily relates to its interactions with biological macromolecules:
Quantitative data on binding affinities and kinetic parameters would provide deeper insights into its mechanism of action .
Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine is typically presented as a solid at room temperature with solubility characteristics that depend on pH and solvent polarity.
Relevant data on melting point, boiling point, and density would further characterize this compound .
Des-2-amino-3-hydroxy-di-2,3-aminobenzyl Lactosamine has several scientific applications:
Its unique structural features make it a valuable compound for further exploration in medicinal chemistry and biochemistry .
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4